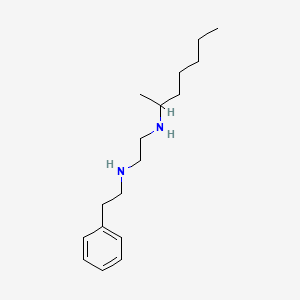![molecular formula C26H34O B14219003 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene CAS No. 791849-35-9](/img/structure/B14219003.png)
1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene is a complex organic compound with the molecular formula C26H36O This compound is characterized by its unique structure, which includes an ethenyl group attached to a benzene ring, further connected to a phenoxy group and a pentylcyclohexyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the alkylation of 4-pentylcyclohexanol with 4-bromomethylphenol to form 4-(4-pentylcyclohexyl)phenoxy)methylbenzene. This intermediate is then subjected to a Heck reaction with ethenylbenzene under palladium catalysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3/H2SO4)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl derivatives
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene involves its interaction with specific molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the phenoxy and pentylcyclohexyl groups can interact with hydrophobic regions of proteins or other macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethenyl-4-(4-pentylcyclohexyl)cyclohexane
- 1-Ethyl-4-ethynylbenzene
Comparison: 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene is unique due to its combination of an ethenyl group, a phenoxy group, and a pentylcyclohexyl moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, 1-Ethenyl-4-(4-pentylcyclohexyl)cyclohexane lacks the phenoxy group, which significantly alters its chemical behavior and potential applications. Similarly, 1-Ethyl-4-ethynylbenzene has an ethynyl group instead of an ethenyl group, leading to different reactivity and uses.
Eigenschaften
CAS-Nummer |
791849-35-9 |
|---|---|
Molekularformel |
C26H34O |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-ethenyl-4-[[4-(4-pentylcyclohexyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C26H34O/c1-3-5-6-7-22-12-14-24(15-13-22)25-16-18-26(19-17-25)27-20-23-10-8-21(4-2)9-11-23/h4,8-11,16-19,22,24H,2-3,5-7,12-15,20H2,1H3 |
InChI-Schlüssel |
MNYXAADBNDXXFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)

![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
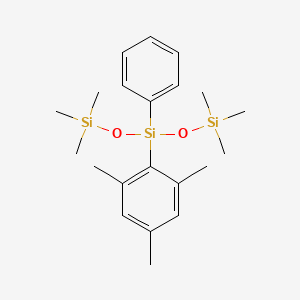
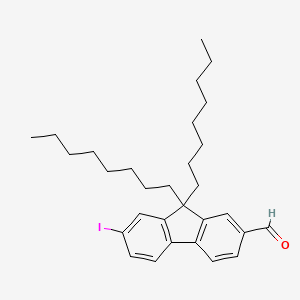

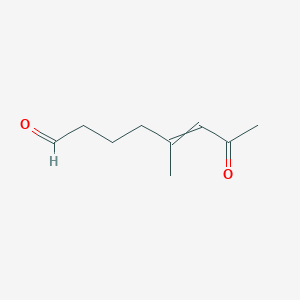
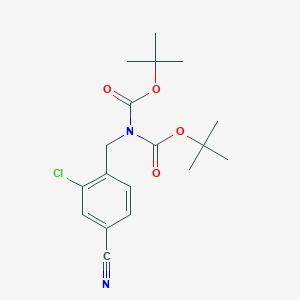
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)
![4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine](/img/structure/B14218993.png)
